N-(5-chloro-2-methoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide
Description
N-(5-Chloro-2-methoxyphenyl)-4-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring fused with a butanamide chain, which contributes to its distinctive properties.
Properties
Molecular Formula |
C18H17ClN2O3S |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C18H17ClN2O3S/c1-24-15-9-8-12(19)11-14(15)20-17(22)7-4-10-21-18(23)13-5-2-3-6-16(13)25-21/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,20,22) |
InChI Key |
JNALPXJGLXJYEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCCN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carbonyl compound under acidic conditions.
Substitution Reaction: The benzothiazole intermediate is then subjected to a substitution reaction with 5-chloro-2-methoxyphenyl acetic acid to introduce the phenyl group.
Amidation: The final step involves the amidation of the substituted benzothiazole with butanoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-4-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-4-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-4-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanamide: shares structural similarities with other benzothiazole derivatives such as:
Uniqueness
The uniqueness of N-(5-chloro-2-methoxyphenyl)-4-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanamide lies in its specific substitution pattern and the presence of both benzothiazole and butanamide moieties, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
